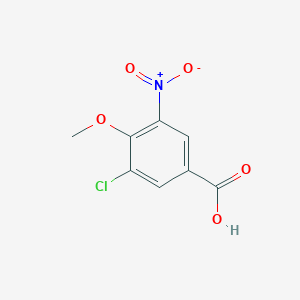
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders. It is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which regulates the levels of cyclic nucleotides in the brain. TAK-915 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Materials Science Applications
Synthesis and Characterization of Polyimides Polyimides synthesized from novel aromatic diamines, including derivatives related to the chemical structure , exhibit high solubility in organic solvents and thermal stability, suggesting applications in advanced materials with specific heat capacity and thermal degradation resistance (Butt et al., 2005).
Medicinal Chemistry Applications
CK1 Inhibitors for Alzheimer's Disease Imaging Compounds structurally similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide have been synthesized as CK1 inhibitors, offering potential PET radiotracers for imaging Alzheimer's disease. These inhibitors demonstrate the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Organic Synthesis Applications
Dihydrogen Activation by Frustrated Lewis Pairs Research involving frustrated carbene-borane Lewis pairs, which share mechanistic similarities with potential reactions of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide, highlights the utility of these systems in activating small molecules like dihydrogen. This suggests possible applications in catalysis and organic synthesis methodologies (Kronig et al., 2011).
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O4/c1-27-14-6-10(7-15(28-2)17(14)29-3)18(26)21-9-16-22-23-24-25(16)11-4-5-12(19)13(20)8-11/h4-8H,9H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWBNIDEWZPHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)


![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)
![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)


![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)
![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)